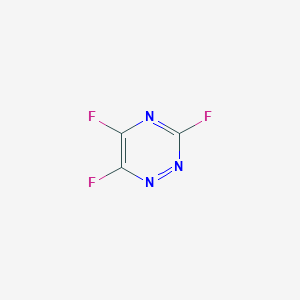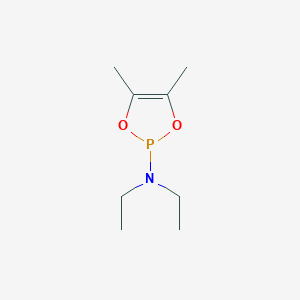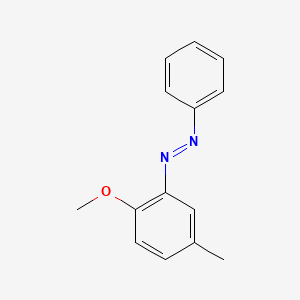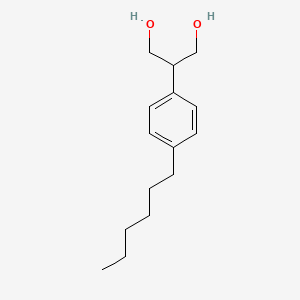
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethyl-1-butanol with ethylene oxide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, which acts as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in simpler alcohols .
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as a plasticizer in manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3-Trimethylindolenine: Known for its use in the synthesis of cyanine dyes.
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol: Used in the production of polymers and as a solvent.
Uniqueness
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL stands out due to its multiple ether linkages and hydroxyl group, which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
| 74790-86-6 | |
Molekularformel |
C26H54O5 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2,3-dimethyl-3-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]butan-2-ol |
InChI |
InChI=1S/C26H54O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-19-20-29-21-22-30-23-24-31-26(4,5)25(2,3)27/h27H,6-24H2,1-5H3 |
InChI-Schlüssel |
HKHWCPTXEJETBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)




